molecular formula C18H21NO4 B14583337 N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide CAS No. 61177-93-3

N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide

Cat. No.: B14583337
CAS No.: 61177-93-3
M. Wt: 315.4 g/mol
InChI Key: AFETVBOEJYTEEW-UHFFFAOYSA-N
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Description

N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a benzamide group attached to a 2,4,5-trimethoxyphenyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide typically involves the reaction of 2,4,5-trimethoxyphenethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenethylamines.

Scientific Research Applications

N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its trimethoxy substitution enhances its stability and reactivity compared to other similar compounds.

Properties

CAS No.

61177-93-3

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

N-[2-(2,4,5-trimethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C18H21NO4/c1-21-15-12-17(23-3)16(22-2)11-14(15)9-10-19-18(20)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,19,20)

InChI Key

AFETVBOEJYTEEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCNC(=O)C2=CC=CC=C2)OC)OC

Origin of Product

United States

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